N-mesityl-N'-(4-methylphenyl)urea
Description
N-Mesityl-N'-(4-methylphenyl)urea is an unsymmetrical urea derivative synthesized via the reaction of para-tolyl isocyanate with mesitylamine (1,3,5-trimethylaniline) . It belongs to a class of 1,3-disubstituted ureas investigated for enzyme inhibition and anticancer activity . The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, while the 4-methylphenyl substituent introduces aromaticity and moderate electron-donating effects. This compound (denoted as 6 in prior studies) was part of a series of 17 urea derivatives, five of which were novel .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-11-5-7-15(8-6-11)18-17(20)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
InChI Key |
IDRPNADSECMMDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
N-Mesityl-N'-(3-Methylphenyl)urea (Compound 2)
- Structure : Differs in the position of the methyl group on the phenyl ring (meta vs. para).
- Synthesis : Prepared using meta-tolyl isocyanate instead of para-tolyl isocyanate .
N-(3-Methoxyphenyl)-N'-(3-Methylphenyl)urea (Compound 4)
- Structure : Replaces mesityl with a 3-methoxyphenyl group.
EHUT (2-Ethylhexyl-3-[3-(3-(2-Ethylhexyl)ureido)-4-methylphenyl]urea)
- Structure : Features long alkyl chains (ethylhexyl) and a urea-linked 4-methylphenyl group.
- Impact: Alkyl chains promote self-assembly via hydrogen bonding, enabling nanostructure formation. EHUT exhibits a "mirage effect" in scanning tunneling microscopy due to energy splitting from intermolecular interactions .
Sulfonyloxy-Substituted Ureas (Patent Derivatives)
Examples from European Patent Applications (2023) include:
- N,N’-[2-(Butanesulfonyloxy)phenyl]-N’-(4-(butanesulfonyloxy)phenyl]urea
- N,N’-Di-[4-(methanesulfonyloxy)-3-methyl-phenyl]urea
Key Differences :
Agrochemical Ureas
Fluometuron (N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea)
- Structure : Contains a trifluoromethyl group.
- Impact : The electron-withdrawing CF₃ group increases herbicide activity but reduces metabolic stability in mammals .
Isoproturon (N,N-Dimethyl-N'-(4-(1-Methylethyl)phenyl)urea)
Data Table: Structural and Functional Comparison
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